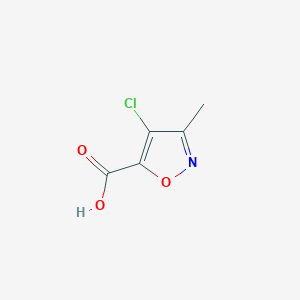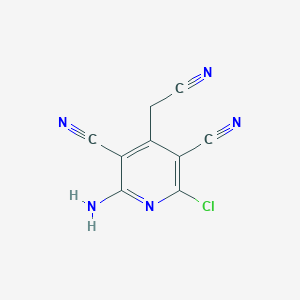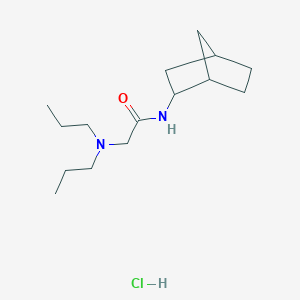
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as DPNA. DPNA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 307.85 g/mol.
作用機序
The mechanism of action of DPNA hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. DPNA hydrochloride has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
生化学的および生理学的効果
DPNA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPNA hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
DPNA hydrochloride has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, DPNA hydrochloride has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on DPNA hydrochloride. One area of research is the development of new therapeutic applications for DPNA hydrochloride. For example, it could be investigated as a potential treatment for other neurological disorders such as Huntington's disease or multiple sclerosis. Another area of research is the development of new synthesis methods for DPNA hydrochloride, which could improve its efficiency and reduce its cost. Finally, further research is needed to fully understand the mechanism of action of DPNA hydrochloride, which could lead to the development of more targeted and effective therapies.
合成法
DPNA hydrochloride is synthesized using a multi-step process, which involves the reaction of norbornene with acetic anhydride to form norbornyl acetate. The norbornyl acetate is then reacted with dipropylamine in the presence of a catalyst to form DPNA. The final step involves the addition of hydrochloric acid to the DPNA to form DPNA hydrochloride.
科学的研究の応用
DPNA hydrochloride has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. DPNA hydrochloride has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
101651-30-3 |
|---|---|
製品名 |
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride |
分子式 |
C15H29ClN2O |
分子量 |
288.85 g/mol |
IUPAC名 |
N-(2-bicyclo[2.2.1]heptanyl)-2-(dipropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C15H28N2O.ClH/c1-3-7-17(8-4-2)11-15(18)16-14-10-12-5-6-13(14)9-12;/h12-14H,3-11H2,1-2H3,(H,16,18);1H |
InChIキー |
ZMPTXXQGUJHLGM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
正規SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
同義語 |
2-(dipropylamino)-N-norbornan-2-yl-acetamide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





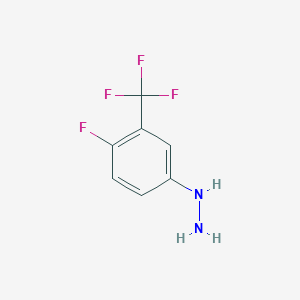
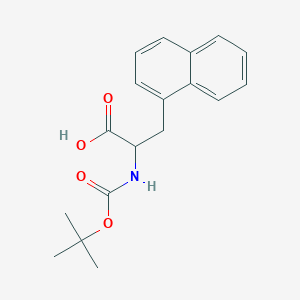
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
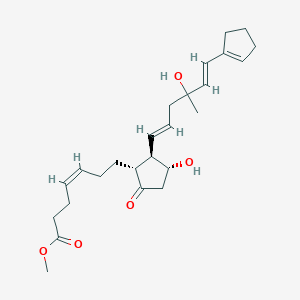

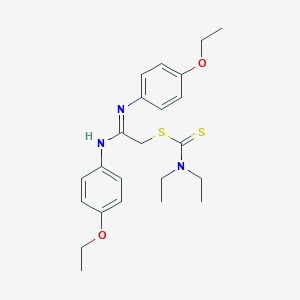
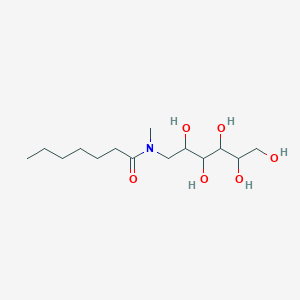
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
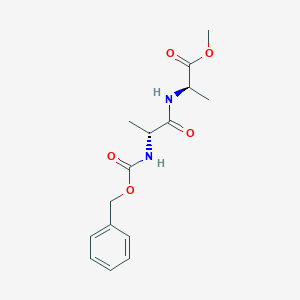
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
